Pentane-1,2,4,5-tetrol is a chemical compound with the molecular formula . It is classified as a tetrol, indicating that it contains four hydroxyl (–OH) groups. The specific arrangement of these hydroxyl groups at the 1, 2, 4, and 5 positions on the pentane backbone contributes to its unique properties and reactivity. This compound is also referred to as 3-deoxypentitol and is derived from the hydride of pentane . Its structure can be visualized as a straight-chain pentane with hydroxyl groups substituting hydrogen atoms at the specified positions.
Pentane-1,2,4,5-tetrol exhibits various biological activities attributed to its structure. The hydroxyl groups enable hydrogen bonding and interactions with biological molecules. This interaction may modulate enzyme activities or receptor functions, although specific biological pathways and effects require further investigation. Preliminary studies suggest potential roles in cellular processes due to its ability to mimic sugar alcohols .
The synthesis of pentane-1,2,4,5-tetrol typically involves several steps:
Pentane-1,2,4,5-tetrol finds applications in various fields:
Pentane-1,2,4,5-tetrol shares structural similarities with several other compounds that also contain multiple hydroxyl groups. Here are some notable comparisons:
Pentane-1,2,4,5-tetrol is unique due to its specific arrangement of hydroxyl groups which influences its reactivity and potential biological activity compared to other similar compounds. The presence of four hydroxyl groups allows for diverse chemical transformations and interactions not typically seen in compounds with fewer hydroxyls.
The compound is formally named pentane-1,2,4,5-tetrol under IUPAC nomenclature, reflecting its four hydroxyl groups on a pentane chain. Common synonyms include:
Key molecular characteristics are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₁₂O₄ | |
Molecular Weight | 136.15 g/mol | |
CAS Registry Number | 92691-36-6 | |
SMILES | C(C(CO)O)C(CO)O | |
InChIKey | VHDMXHLHMMROPO-UHFFFAOYSA-N | |
ChEBI ID | CHEBI:111506 |
The compound’s structure features a linear pentane chain with hydroxyl groups at carbons 1, 2, 4, and 5, creating three stereocenters (C2, C4, and C5) in its D-arabinitol configuration.